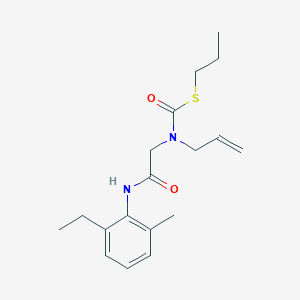
S-propyl ne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-propyl ne is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a derivative of the neuropeptide, Substance P, which is involved in pain transmission and inflammation. S-propyl ne has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders.
Wirkmechanismus
S-propyl ne exerts its effects through the activation of the neurokinin-1 receptor (NK1R), which is the primary receptor for Substance P. Activation of NK1R leads to the release of pro-inflammatory mediators such as cytokines and chemokines. S-propyl ne has been shown to inhibit this process, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
S-propyl ne has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the activation of immune cells such as macrophages and T cells. In addition, S-propyl ne has been shown to have analgesic effects, reducing pain sensitivity in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using S-propyl ne in lab experiments is its specificity for the NK1R receptor. This allows for targeted inhibition of pro-inflammatory pathways without affecting other signaling pathways. However, one limitation of using S-propyl ne is its stability. It has a short half-life and can be rapidly degraded in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on S-propyl ne. One area of interest is the development of more stable analogs that can be used in vivo. Another area of research is the exploration of its potential therapeutic applications in other inflammatory conditions such as asthma and multiple sclerosis. Additionally, the mechanism of action of S-propyl ne needs to be further elucidated to better understand its effects on inflammation and pain.
Synthesemethoden
The synthesis of S-propyl ne involves the modification of Substance P by adding a propyl group to the amino terminus of the peptide. This can be achieved through solid-phase peptide synthesis or solution-phase synthesis. The purity of the final product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
S-propyl ne has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in conditions such as arthritis, colitis, and neuropathic pain. Its analgesic properties make it a promising candidate for the treatment of chronic pain conditions.
Eigenschaften
Produktname |
S-propyl ne |
|---|---|
Molekularformel |
C18H26N2O2S |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
S-propyl N-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]-N-prop-2-enylcarbamothioate |
InChI |
InChI=1S/C18H26N2O2S/c1-5-11-20(18(22)23-12-6-2)13-16(21)19-17-14(4)9-8-10-15(17)7-3/h5,8-10H,1,6-7,11-13H2,2-4H3,(H,19,21) |
InChI-Schlüssel |
NWPWVXXMEDJJBH-UHFFFAOYSA-N |
SMILES |
CCCSC(=O)N(CC=C)CC(=O)NC1=C(C=CC=C1CC)C |
Kanonische SMILES |
CCCSC(=O)N(CC=C)CC(=O)NC1=C(C=CC=C1CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)
![4,24-Diphenyl-10,18-dioxa-3,25-diazahexacyclo[17.6.2.26,9.112,16.02,7.022,26]triaconta-1(26),2(7),3,5,8,12(28),13,15,19(27),20,22,24,29-tridecaene](/img/structure/B287802.png)
![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)
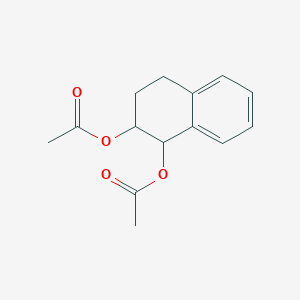
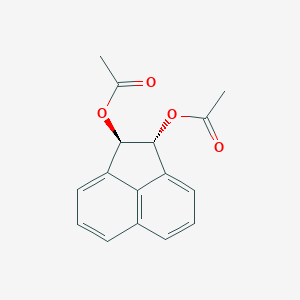
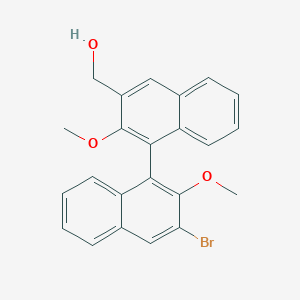
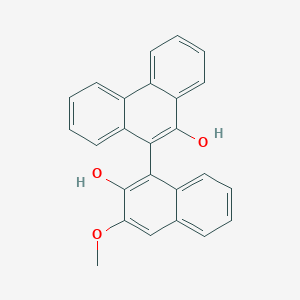
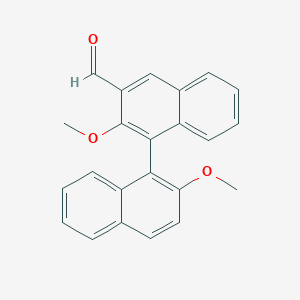
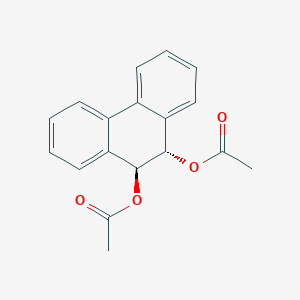
![2,2'-Oxybis[(2'-{methoxymethoxy}-1,1'-binaphthalen-2-yloxy)ethylene]](/img/structure/B287816.png)
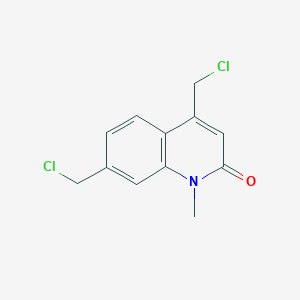
![7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B287819.png)
![(9E)-9-(4-chlorobenzylidene)-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B287821.png)
![N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287825.png)